molecular formula C10H10Br2N2O4 B6122158 methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate

methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate

Cat. No.: B6122158
M. Wt: 382.01 g/mol
InChI Key: NOTPJVULLUVXIS-PQMHYQBVSA-N
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Description

Methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate is a complex organic compound characterized by its unique structure, which includes bromine, hydroxyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate typically involves the reaction of 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde with methyl carbamate in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-[(Z)-(2,3-dibromo-4-hydroxyphenyl)methylideneamino]carbamate: Lacks the methoxy group.

    Methyl N-[(Z)-(2,3-dibromo-4-methoxyphenyl)methylideneamino]carbamate: Lacks the hydroxyl group.

    Methyl N-[(Z)-(2,3-dibromo-5-methoxyphenyl)methylideneamino]carbamate: Different position of the methoxy group

Uniqueness

The presence of both hydroxyl and methoxy groups in methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate contributes to its unique chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interaction with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

methyl N-[(Z)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2N2O4/c1-17-6-3-5(4-13-14-10(16)18-2)7(11)8(12)9(6)15/h3-4,15H,1-2H3,(H,14,16)/b13-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTPJVULLUVXIS-PQMHYQBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=NNC(=O)OC)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C(=C1)/C=N\NC(=O)OC)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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